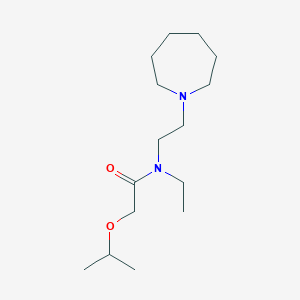
N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide
Übersicht
Beschreibung
N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide, also known as AEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEA belongs to the class of fatty acid amides, which are known to have various biological effects.
Wissenschaftliche Forschungsanwendungen
N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has also been found to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain, mood, and appetite. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has been studied for its potential use in the treatment of various disorders such as anxiety, depression, and chronic pain.
Wirkmechanismus
N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide acts by binding to the cannabinoid receptors CB1 and CB2, which are present in various tissues throughout the body. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide also acts on other receptors such as TRPV1, PPARα, and GPR55. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide modulates the activity of these receptors, leading to its various physiological effects.
Biochemical and Physiological Effects:
N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has also been found to have analgesic effects by modulating the activity of pain-sensing neurons. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide is also highly selective for the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects in animal models. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide is also not very soluble in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide. One area of research is the development of N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide analogs that have improved pharmacokinetic properties. Another area of research is the study of N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide in various disease models, such as Alzheimer's disease and Parkinson's disease. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has also been studied for its potential use in cancer therapy. Further research is needed to fully understand the therapeutic potential of N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide and its underlying mechanisms of action.
Conclusion:
In conclusion, N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects and modulates the endocannabinoid system. N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide has advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the therapeutic potential of N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide and its underlying mechanisms of action.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-N-ethyl-2-propan-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-4-17(15(18)13-19-14(2)3)12-11-16-9-7-5-6-8-10-16/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVZVHSRMBJPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CCCCCC1)C(=O)COC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-azepan-1-ylethyl)-N-ethyl-2-isopropoxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B3936902.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![2-methoxy-4-methyl-1-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B3936929.png)
![3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3936935.png)
![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936950.png)
![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)

![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)
